

Baliforsen: Application Notes and Protocols for Investigating Myotonic Dystrophy Pathogenesis

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Compound of Interest

Compound Name: *Baliforsen*

Cat. No.: *B13910773*

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Introduction

Baliforsen (also known as ISIS 598769) is an antisense oligonucleotide (ASO) designed to investigate the pathogenesis of Myotonic Dystrophy Type 1 (DM1). DM1 is a genetic disorder caused by an expansion of a CTG trinucleotide repeat in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The resulting mutant DMPK messenger RNA (mRNA) contains an expanded CUG repeat, which accumulates in the nucleus, forming ribonuclear foci. These toxic RNA foci sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1), leading to the dysregulation of alternative splicing of numerous downstream genes. This widespread spliceopathy is a key driver of the multisystemic symptoms observed in DM1.

Baliforsen is engineered to specifically target and promote the RNase H-mediated degradation of the toxic DMPK mRNA. By reducing the levels of the mutant transcript, **Baliforsen** aims to prevent the sequestration of MBNL1, thereby restoring normal splicing patterns and mitigating the downstream pathological effects of the genetic mutation. These application notes provide a summary of the key findings from clinical investigations of **Baliforsen** and detailed protocols for its use in a research setting.

Data Presentation

The following tables summarize the quantitative data from the Phase 1/2a clinical trial of **Baliforsen** in adult patients with DM1 (NCT02312011).^[1]

Table 1: Study Design and Participant Demographics

Parameter	Description
Study Phase	1/2a
Design	Randomized, Placebo-Controlled, Dose-Escalation
Number of Participants	49 enrolled, 48 dosed
Age Range	20-55 years
Diagnosis	Myotonic Dystrophy Type 1
Dosing Regimen	8 subcutaneous injections over 6 weeks (Days 1, 3, 5, 8, 15, 22, 29, and 36)

Source: Thornton et al., The Lancet Neurology, 2023^[1]

Table 2: Dose Escalation Cohorts

Cohort	Treatment	Number of Participants
1	Baliforsen 100 mg	7 (6 dosed)
2	Baliforsen 200 mg	6
3	Baliforsen 300 mg	6
4	Baliforsen 400 mg	10
5	Baliforsen 600 mg	10
6	Placebo	10

Source: Thornton et al., The Lancet Neurology, 2023^[1]

Table 3: Summary of Common Treatment-Emergent Adverse Events

Adverse Event	Baliforsen (n=38)	Placebo (n=10)
Any Adverse Event	36 (95%)	9 (90%)
Injection Site Reactions	31 (82%)	1 (10%)
Headache	10 (26%)	4 (40%)
Contusion	7 (18%)	1 (10%)
Nausea	6 (16%)	2 (20%)

Most adverse events were mild in severity. One participant in the 600 mg cohort experienced transient thrombocytopenia that was considered potentially treatment-related.[1]

Table 4: Baliforsen Concentration in Tibialis Anterior Muscle (Day 50)

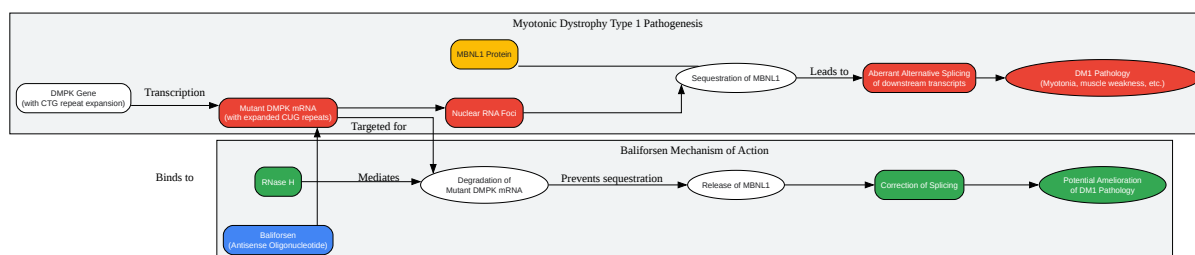
Dose Cohort	Mean Concentration (µg/g)	Maximum Concentration (µg/g)
600 mg	3.11	7.7

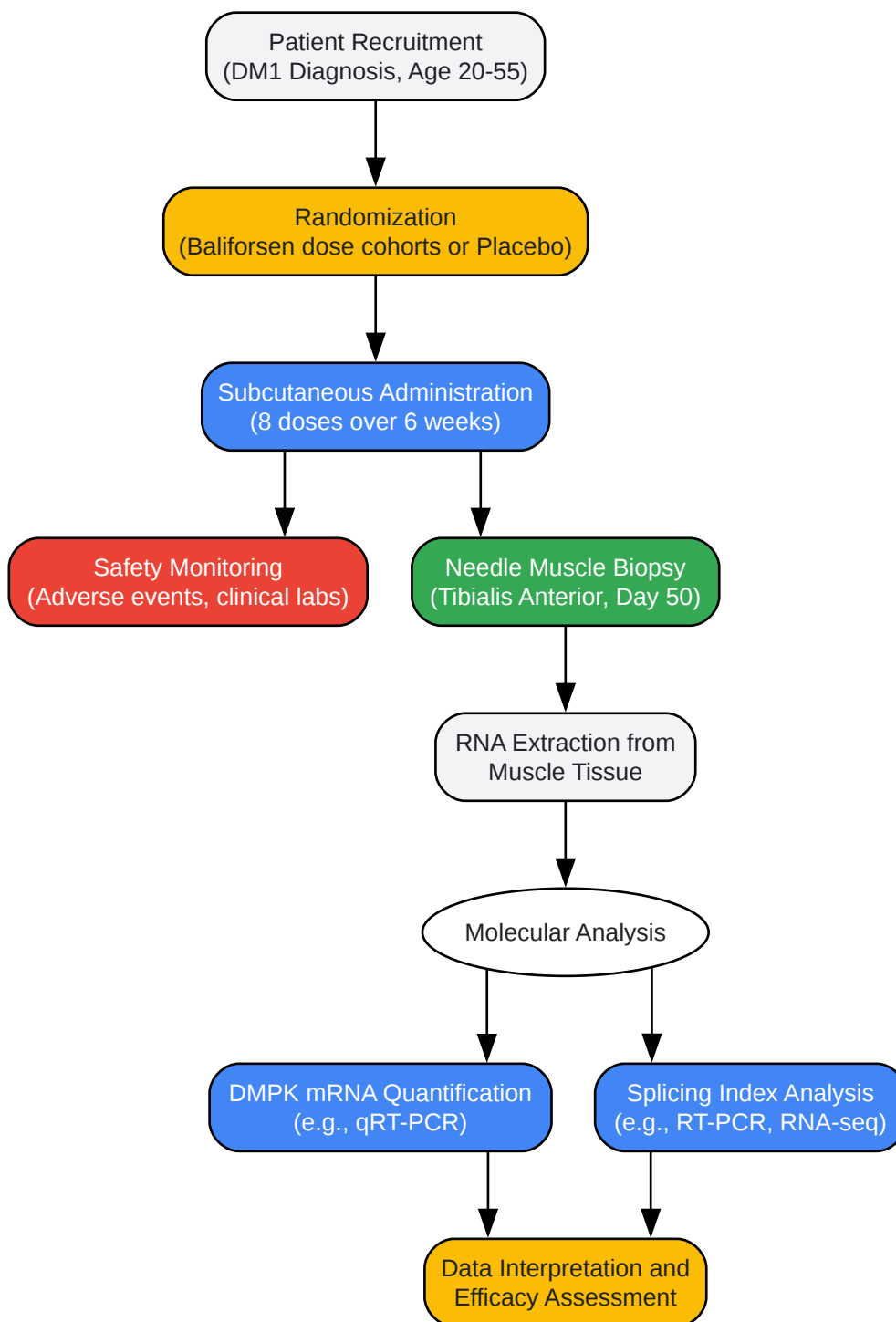
Skeletal muscle drug concentrations were below the levels predicted to be necessary for substantial target reduction.[1][2]

Table 5: Effect of Baliforsen on Splicing Index

A post hoc analysis of a composite splicing index of abnormal transcripts in muscle biopsies showed no significant treatment effect of **Baliforsen** compared to placebo.[2] While two patients in the highest dose group showed an improvement in the splicing index, this was not a consistent finding across the cohort.

Signaling Pathways and Experimental Workflows





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